(S)-2-Hydroxyisovaleric acid allyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Hydroxyisovaleric acid allyl ester is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry This particular ester is derived from (S)-2-Hydroxyisovaleric acid and allyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxyisovaleric acid allyl ester typically involves the esterification of (S)-2-Hydroxyisovaleric acid with allyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Hydroxyisovaleric acid allyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (S)-2-Hydroxyisovaleric acid and allyl alcohol
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as the catalyst
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or m-chloroperbenzoic acid (m-CPBA) can be used.
Major Products Formed
Hydrolysis: (S)-2-Hydroxyisovaleric acid and allyl alcohol
Reduction: (S)-2-Hydroxyisovaleric alcohol and allyl alcohol.
Oxidation: Epoxides and other oxygenated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Hydroxyisovaleric acid allyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma
Wirkmechanismus
The mechanism of action of (S)-2-Hydroxyisovaleric acid allyl ester involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (S)-2-Hydroxyisovalerate: Similar in structure but with a methyl group instead of an allyl group
Ethyl (S)-2-Hydroxyisovalerate: Contains an ethyl group instead of an allyl group
Uniqueness
(S)-2-Hydroxyisovaleric acid allyl ester is unique due to its allyl group, which imparts distinct reactivity and potential biological activity compared to its methyl and ethyl counterparts. The presence of the allyl group allows for additional chemical transformations, such as epoxidation, which are not possible with the methyl or ethyl esters .
Eigenschaften
CAS-Nummer |
178113-56-9 |
---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
prop-2-enyl (2S)-2-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C8H14O3/c1-4-5-11-8(10)7(9)6(2)3/h4,6-7,9H,1,5H2,2-3H3/t7-/m0/s1 |
InChI-Schlüssel |
WZIRERWLJONFGM-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)OCC=C)O |
Kanonische SMILES |
CC(C)C(C(=O)OCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.